molecular formula C19H24N4O2 B2906050 1-(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(m-tolyl)ethanone CAS No. 2034250-02-5

1-(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(m-tolyl)ethanone

Cat. No.: B2906050
CAS No.: 2034250-02-5
M. Wt: 340.427
InChI Key: CMPJINDSYRKODG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrrolidine-based ethanone derivative featuring a dimethylamino-substituted pyridazine ring linked via an oxygen atom at the 3-position of pyrrolidine. The ethanone moiety is substituted with an m-tolyl (3-methylphenyl) group. The dimethylamino group enhances solubility, while the m-tolyl group contributes to lipophilicity and aromatic interactions .

Properties

IUPAC Name

1-[3-[6-(dimethylamino)pyridazin-3-yl]oxypyrrolidin-1-yl]-2-(3-methylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-14-5-4-6-15(11-14)12-19(24)23-10-9-16(13-23)25-18-8-7-17(20-21-18)22(2)3/h4-8,11,16H,9-10,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMPJINDSYRKODG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N2CCC(C2)OC3=NN=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(m-tolyl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyridazinyl intermediate: This step involves the reaction of a suitable pyridazine derivative with dimethylamine under controlled conditions.

    Attachment of the pyrrolidine ring: The pyridazinyl intermediate is then reacted with a pyrrolidine derivative to form the pyrrolidinyl-pyridazinyl compound.

    Introduction of the ethanone moiety: The final step involves the reaction of the pyrrolidinyl-pyridazinyl compound with a tolyl ethanone derivative under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(m-tolyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the ethanone moiety to an alcohol.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridazinyl or pyrrolidinyl rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical compound, particularly in drug design and development.

    Industry: Utilized in the production of advanced materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(m-tolyl)ethanone would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with cellular membranes.

Comparison with Similar Compounds

Structural Analogues and Key Differences

Compound Name Heterocyclic Core Substituents (R₁, R₂) Molecular Formula Molecular Weight Key Features Reference
Target Compound Pyridazin-3-yloxy-pyrrolidine R₁ = Dimethylamino, R₂ = m-tolyl C₁₉H₂₄N₄O₂ 356.4 Combines electron-rich dimethylamino-pyridazine with lipophilic m-tolyl group
1-(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone Pyridazin-3-yloxy-pyrrolidine R₁ = Dimethylamino, R₂ = 3,5-dimethylisoxazole C₁₇H₂₃N₅O₃ 345.4 Isoxazole substituent may enhance metabolic stability
1-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone Pyridazin-3-yloxy-pyrrolidine R₁ = Methyl, R₂ = thiophene C₁₆H₂₀N₄O₂S 332.4 Thiophene introduces sulfur for π-stacking; methyl reduces steric hindrance
1-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(4-fluorophenyl)ethanone Pyrazin-2-yloxy-pyrrolidine R₁ = Dimethylamino, R₂ = 4-fluorophenyl C₁₈H₂₁FN₄O₂ 344.4 Fluorophenyl enhances electronegativity and bioavailability
1-(3-((6-Chloropyridin-3-yl)methyl)pyrrolidin-1-yl)ethanone Pyridin-3-ylmethyl-pyrrolidine R₁ = Chloro, R₂ = H C₁₂H₁₅ClN₂O 238.7 Chlorine increases electrophilicity; lacks aryl-ethanone moiety
1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone Pyridine R = Trifluoromethyl C₈H₆F₃NO 189.1 Trifluoromethyl enhances metabolic resistance and lipophilicity

Analysis of Substituent Effects

  • Pyridazine vs. This may improve target binding in enzymatic pockets .
  • Aryl Substituents :

    • m-Tolyl (target compound): The methyl group on the phenyl ring enhances lipophilicity without extreme steric bulk, balancing solubility and membrane permeability.
    • Thiophene (): Sulfur atoms facilitate π-π interactions and may improve CNS penetration .
    • 4-Fluorophenyl (): Fluorine’s electronegativity can strengthen binding via dipole interactions and reduce metabolic degradation .
  • Amino Groups: Dimethylamino (target compound): Improves solubility via protonation at physiological pH and may participate in cation-π interactions . Methyl/Chloro (): These substituents reduce polarity, favoring hydrophobic binding pockets but limiting solubility .

Physicochemical and Bioactivity Insights

  • Solubility: Dimethylamino and fluorophenyl substituents increase aqueous solubility compared to chloro or trifluoromethyl groups .
  • Metabolic Stability : Thiophene and fluorophenyl groups may reduce cytochrome P450-mediated oxidation, extending half-life .
  • Target Selectivity : The m-tolyl group’s steric profile could confer selectivity for aromatic-binding domains in kinases or GPCRs .

Biological Activity

1-(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(m-tolyl)ethanone is a complex organic compound that has garnered attention due to its potential pharmacological properties. This article aims to explore its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Structural Characteristics

The compound features several key structural components:

  • Pyridazine Ring : Known for its ability to interact with various biological targets.
  • Pyrrolidine Moiety : Contributes to the compound's pharmacological profile.
  • Ethanone Group : Enhances the reactivity and potential biological interactions of the molecule.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The pyridazine ring is particularly notable for its ability to modulate enzyme activity, which can lead to therapeutic effects in various conditions. Preliminary studies suggest that this compound may act as a phosphodiesterase inhibitor , which is significant in the treatment of respiratory diseases and other inflammatory conditions due to its role in regulating cyclic nucleotide levels in cells.

Biological Activity Overview

The biological activities associated with this compound include:

Activity Type Description
Phosphodiesterase Inhibition Potential to inhibit phosphodiesterase enzymes, impacting cyclic AMP levels.
Antitumor Properties Similar compounds have shown promise as antitumor agents, particularly against specific cancer cell lines .
Neuroprotective Effects Pyrrolidine derivatives are often explored for their neuroprotective capabilities.
Antioxidant Activity The dimethylamino group may confer antioxidant properties, reducing oxidative stress in cells.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds similar to this compound:

  • Inhibition of Cancer Cell Growth :
    • Research indicates that certain pyridazine derivatives exhibit significant cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231), suggesting that modifications in the structure can enhance anticancer activity .
  • Pharmacological Applications :
    • A study highlighted the potential use of dimethylaminopyridazine derivatives in treating conditions such as asthma and chronic obstructive pulmonary disease by modulating phosphodiesterase activity .
  • Neuroprotection Studies :
    • Investigations into pyrrolidine-based compounds have shown promise in protecting neuronal cells from apoptosis, indicating a potential therapeutic role in neurodegenerative diseases.

Q & A

Q. What are the key synthetic methodologies for 1-(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(m-tolyl)ethanone, and how are reaction conditions optimized?

The synthesis involves multi-step pathways, typically starting with functionalization of the pyrrolidine ring followed by coupling with substituted pyridazine and m-tolyl groups. Critical steps include:

  • Pyrrolidine Functionalization : Alkylation or nucleophilic substitution to introduce the pyridazin-3-yloxy group under anhydrous conditions (e.g., DMF as solvent, 60–80°C) .
  • Ketone Formation : Coupling via nucleophilic acyl substitution or Suzuki-Miyaura reactions to attach the m-tolyl group .
  • Optimization : Temperature control (±5°C), solvent polarity adjustments (e.g., THF vs. acetonitrile), and catalyst selection (e.g., Pd(PPh₃)₄ for cross-couplings) are critical for yield (>70%) and purity (>95%) .
  • Analytical Validation : NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) confirm structural integrity, while HPLC monitors purity .

Q. How is the compound’s structural integrity validated in academic research?

Key techniques include:

  • Spectroscopic Analysis : ¹H NMR (δ 2.8–3.2 ppm for pyrrolidine protons; δ 6.5–7.2 ppm for aromatic groups) and ¹³C NMR (carbonyl peak ~205 ppm) .
  • X-ray Crystallography : Resolves stereochemistry (e.g., pyrrolidine ring conformation) and hydrogen bonding patterns .
  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>98%) .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

Initial screening includes:

  • Enzyme Inhibition Assays : Dose-response curves (IC₅₀) against kinases or proteases (e.g., ATP-binding site competition) .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCRs) using HEK293 cells .
  • Cytotoxicity Profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify selectivity windows .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies may arise from:

  • Structural Isomerism : Pyridazine vs. pyrazine regioisomers (e.g., dimethylamino positioning alters binding affinity) .
  • Metabolic Instability : Hepatic microsome assays (human/rat) identify rapid degradation pathways (e.g., CYP450-mediated oxidation) .
  • Experimental Design : Use orthogonal assays (e.g., SPR vs. ITC for binding kinetics) and standardized protocols (e.g., NIH guidelines for IC₅₀ determination) .

Q. What strategies optimize yield and purity in large-scale synthesis?

Advanced approaches include:

  • Flow Chemistry : Continuous reactors reduce side reactions (e.g., epimerization) and improve scalability .
  • Catalyst Screening : Heterogeneous catalysts (e.g., Pd/C) enhance cross-coupling efficiency and recyclability .
  • Crystallization Control : Polymorph screening (via solvent/antisolvent methods) ensures consistent crystal form for reproducibility .

Q. How do computational methods aid in predicting metabolic pathways?

  • In Silico Tools : Schrödinger’s Metabolizer or ADMET Predictor® simulate Phase I/II metabolism (e.g., N-demethylation of dimethylamino group) .
  • Docking Studies : AutoDock Vina predicts interactions with CYP3A4/2D6 isoforms .
  • Validation : Correlate computational results with in vitro LC-MS/MS metabolite profiling .

Q. What are the implications of stereochemical variations on bioactivity?

The pyrrolidine ring’s 3D conformation (e.g., R vs. S configuration) significantly impacts:

  • Target Binding : Molecular dynamics (MD) simulations show enantiomers exhibit 10–100x differences in binding free energy .
  • Pharmacokinetics : Chiral HPLC separates enantiomers; pharmacokinetic studies (e.g., rat plasma AUC) reveal divergent half-lives .

Q. How can researchers address solubility challenges in in vivo studies?

  • Formulation Strategies : Use co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes .
  • Prodrug Design : Introduce phosphate esters or amides to enhance aqueous solubility (>5 mg/mL) .

Data Contradiction Analysis

Q. Example Table: Structural Modifications vs. Bioactivity

Modification SiteActivity Change (IC₅₀)Proposed MechanismEvidence Source
Pyridazine → Pyrazine10x ↓ potencyAltered H-bonding with ATP
m-Tolyl → p-Tolyl2x ↑ selectivityEnhanced hydrophobic packing
Dimethylamino → CyanoLoss of activityDisrupted charge interactions

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.